[1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl](methyl)amine hydrochloride
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Overview
Description
1-(1-benzofuran-5-yl)-3-fluoropropan-2-ylamine hydrochloride: is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-5-yl)-3-fluoropropan-2-ylamine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing complex polycyclic benzofuran compounds.
Fluorination: Introduction of the fluorine atom at the appropriate position on the benzofuran ring using fluorinating agents under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: The compound’s structure makes it a promising candidate for developing new antimicrobial agents.
Medicine:
Anticancer Research: Benzofuran derivatives have shown potential as anticancer agents, and this compound may be investigated for similar applications.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-5-yl)-3-fluoropropan-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Oxidative Stress Modulation: Reducing oxidative stress by scavenging free radicals or enhancing antioxidant defenses.
Comparison with Similar Compounds
[1-(1-benzofuran-5-yl)-2-(methylamino)propan-1-one]: Another benzofuran derivative with similar structural features.
[1-(1-benzofuran-5-yl)-2-(methylamino)propan-2-ol]: A compound with a hydroxyl group instead of a fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom in 1-(1-benzofuran-5-yl)-3-fluoropropan-2-ylamine hydrochloride enhances its lipophilicity and metabolic stability, making it unique compared to other benzofuran derivatives.
This detailed article provides a comprehensive overview of 1-(1-benzofuran-5-yl)-3-fluoropropan-2-ylamine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2751615-14-0 |
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Molecular Formula |
C12H15ClFNO |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
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